molecular formula C20H20BrFN2O2 B11087100 1-(4-{4-[(4-Bromophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone

1-(4-{4-[(4-Bromophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone

Cat. No.: B11087100
M. Wt: 419.3 g/mol
InChI Key: XZBBILIXGCYCHW-UHFFFAOYSA-N
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Description

1-{4-[4-(4-BROMOBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is a complex organic compound that features a bromobenzoyl group, a piperazine ring, and a fluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(4-BROMOBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzoyl chloride with piperazine to form 4-(4-bromobenzoyl)piperazine. This intermediate is then reacted with 5-fluoro-2-methylphenyl ethanone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(4-BROMOBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{4-[4-(4-BROMOBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-BROMOBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[4-(4-BROMOBENZOYL)PIPERAZINO]-5-FLUORO-2-METHYLPHENYL}-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H20BrFN2O2

Molecular Weight

419.3 g/mol

IUPAC Name

1-[4-[4-(4-bromobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone

InChI

InChI=1S/C20H20BrFN2O2/c1-13-11-19(18(22)12-17(13)14(2)25)23-7-9-24(10-8-23)20(26)15-3-5-16(21)6-4-15/h3-6,11-12H,7-10H2,1-2H3

InChI Key

XZBBILIXGCYCHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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